N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic thiophene-3-carboxamide derivative characterized by a tetrahydrobenzothiophene core, a sulfone-modified tetrahydrothiophene moiety, and a 4-fluorophenyl carbonylamino substituent. The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, common features in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c21-13-7-5-12(6-8-13)18(24)23-20-17(15-3-1-2-4-16(15)28-20)19(25)22-14-9-10-29(26,27)11-14/h5-8,14H,1-4,9-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUGEQDQNWKNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the fluorophenyl group through a carbonylation reaction. The final step involves the formation of the tetrahydrobenzothiophene carboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five analogs (Table 1) based on substituent variations, biological activity, and structural features.
Table 1: Structural and Functional Comparison of Thiophene-3-carboxamide Derivatives
Key Observations:
Substituent Impact on Activity: The fluorophenyl group in the target compound and may enhance binding affinity to hydrophobic pockets in biological targets compared to non-fluorinated analogs (e.g., ). Fluorine’s electron-withdrawing effects could also stabilize intermolecular interactions . Schiff base-containing analogs (e.g., Compound I ) demonstrate explicit antimicrobial activity, suggesting that the presence of an imine linker may augment bioactivity.
This is critical for pharmacokinetic optimization .
Synthetic Routes :
- Synthesis of similar compounds often involves condensation reactions, as seen in the preparation of Schiff base derivatives (hydroxylamine hydrochloride and pyridine in ) and acylations (e.g., 4-fluorophenyl carbonyl chloride in the target compound) .
Research Findings and Implications
- Further in vitro studies are warranted.
- Computational Analysis : Tools like SHELX and ORTEP have been pivotal in resolving crystal structures of related compounds, aiding in the understanding of conformation-activity relationships.
- Hydrogen-Bonding Networks : The sulfone and carbonyl groups likely participate in extended hydrogen-bonding networks, as described in Etter’s graph set analysis , which could stabilize crystal packing or target binding.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 325.4 g/mol. Its structure features a tetrahydrothiophene ring and a benzothiophene moiety, which are known to contribute to various biological activities. The presence of a fluorine atom enhances its pharmacological properties by potentially increasing lipophilicity and bioavailability.
Antimicrobial Activity
Studies have shown that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, substituted benzo[b]thiophenes have demonstrated broad-spectrum activity against various bacterial strains and fungi . The unique structure of this compound suggests it may possess similar or enhanced antimicrobial effects.
Anticancer Potential
Research indicates that derivatives of benzothiophene compounds are being investigated for their anticancer properties. A case study involving related compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigation into this compound could reveal its effectiveness in targeting specific cancer types.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit various enzymes involved in disease pathways. For example, some thiophene derivatives have been studied for their ability to inhibit proteases and kinases relevant in cancer and inflammatory diseases .
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
- Cancer Cell Proliferation : In vitro studies on related benzothiophene compounds showed a marked decrease in the viability of breast cancer cells when treated with these compounds at varying concentrations.
- Enzyme Targeting : A recent investigation into enzyme inhibition revealed that similar compounds could effectively block specific pathways involved in tumor growth, suggesting a mechanism through which this compound may exert its biological effects.
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of the compound?
The synthesis involves multi-step reactions, including amidation and cyclization. Key considerations include:
- Reagent selection : Use coupling agents (e.g., EDC·HCl) for amidation and reducing agents (e.g., NaBH₄) for intermediate steps to ensure regioselectivity .
- Reaction conditions : Maintain pH 7–8 and temperatures between 0–5°C during sensitive steps (e.g., nitro group reduction) to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures .
Q. Which analytical methods are critical for structural confirmation and purity assessment?
- Spectral characterization :
- NMR (¹H/¹³C): Confirm the presence of the 4-fluorophenyl group (δ ~7.2 ppm for aromatic protons) and tetrahydrothiophene-dioxide moiety (δ ~3.5–4.0 ppm for sulfone protons) .
- IR : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹, sulfone S=O at ~1150 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and verify molecular weight .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro screening :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference drugs (e.g., doxorubicin for cancer, fluconazole for fungi) and solvent-only controls to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Modifications : Introduce substituents at the 4-fluorophenyl or benzothiophene moieties to alter steric/electronic properties. For example:
- Replace the 4-fluorophenyl with a 4-chlorophenyl group to assess halogen effects on receptor binding .
- Add methyl groups to the tetrahydrothiophene-dioxide ring to evaluate hydrophobicity impacts .
- Assays : Compare inhibitory activity across modified analogs using enzyme kinetics (e.g., kinase assays) or cellular models (e.g., apoptosis markers like caspase-3) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy in cancer models?
- Pharmacokinetic profiling : Measure plasma half-life (via LC-MS) and tissue distribution in rodent models to identify bioavailability issues .
- Metabolite analysis : Use liver microsome assays to detect rapid metabolism (e.g., cytochrome P450-mediated oxidation) that may reduce efficacy .
- Formulation adjustments : Test nano-encapsulation or prodrug strategies to enhance solubility and stability .
Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to putative targets (e.g., EGFR kinase) .
- X-ray crystallography : Co-crystallize the compound with target proteins to map binding interactions (e.g., hydrogen bonds with active-site residues) .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
Q. How to address discrepancies in reported biological activity across studies?
- Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
- Dose-response validation : Replicate assays with staggered concentrations (e.g., 0.1–100 µM) and calculate Hill slopes to confirm reproducibility .
- Data normalization : Express results as percentage inhibition relative to positive/negative controls to mitigate batch effects .
Methodological Considerations
- Contradiction management : If SAR data conflict (e.g., a methyl group enhances activity in one study but reduces it in another), re-evaluate assay conditions (e.g., pH, redox state) that may alter compound stability .
- Advanced modeling : Combine molecular dynamics simulations (e.g., AMBER software) with free-energy perturbation to predict binding modes and optimize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
